3-Bromo-6-fluorobenzene-1,2-diol
Overview
Description
3-Bromo-6-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Techniques such as tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-bromo-6-fluoro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-Bromo-6-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluorobenzene-1,2-diol involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The pathways involved include the formation of reactive intermediates that can further react with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluorobenzene-1,2-diamine
- 1-Bromo-3-fluorobenzene
- 3-Fluorobenzene-1,2-diol
Uniqueness
3-Bromo-6-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine substituents along with hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Biological Activity
3-Bromo-6-fluorobenzene-1,2-diol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and associated case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrF₂O₂, with a molecular weight of approximately 207.00 g/mol. The compound features a bromine atom at the meta position and a fluorine atom at the ortho position relative to the hydroxyl groups on the benzene ring.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing several important pharmacological effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in steroid metabolism, which could have implications for conditions like prostate cancer.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.
- Enzyme Interaction : It may interact with enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in steroid metabolism. Inhibition of these enzymes can alter hormone levels and potentially affect tumor growth in hormone-sensitive cancers .
Anticancer Activity
A study conducted by Day et al. demonstrated that this compound inhibited the proliferation of prostate cancer cells in vitro. The research highlighted its ability to induce apoptosis through the activation of caspase pathways .
Enzyme Inhibition Studies
Research has indicated that this compound acts as an inhibitor for 17β-HSD3, an enzyme involved in converting androstenedione to testosterone. This inhibition could provide a therapeutic avenue for managing hormone-dependent tumors .
Data Table: Summary of Biological Activities
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Studies have indicated that halogenated compounds can exhibit hepatotoxicity; however, specific data on this compound's toxicity remains limited . Further research is necessary to establish safe dosage levels and potential side effects.
Properties
IUPAC Name |
3-bromo-6-fluorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIPXAMGPMTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667134 | |
Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-83-3 | |
Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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